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Executive Summary

Bevasiranib sodium is a pioneering, first-in-class small interfering RNA (siRNA) therapeutic
that was developed for the treatment of neovascular (wet) age-related macular degeneration
(AMD). Administered via intravitreal injection, bevasiranib was designed to silence the
expression of vascular endothelial growth factor A (VEGF-A), a key mediator of angiogenesis
and vascular permeability in the eye. While showing promise in preclinical and early clinical
studies, its development was ultimately discontinued after Phase Il trials were terminated due
to the unlikelihood of meeting their primary endpoints. This technical guide provides a
comprehensive overview of the pharmacological profile of bevasiranib sodium, detailing its
mechanism of action, pharmacokinetics, and a summary of preclinical and clinical findings.

Introduction

Bevasiranib sodium (formerly known as Cand5) is a chemically synthesized siRNA duplex
composed of two 21-nucleotide RNA strands.[1] It was developed by OPKO Health, Inc. to
address the urgent need for effective and long-lasting treatments for wet AMD, a leading cause
of severe vision loss in the elderly.[2][3] The therapeutic rationale for bevasiranib was to inhibit
the production of VEGF-A at its source, thereby reducing the stimulus for choroidal
neovascularization (CNV), the hallmark of wet AMD.[2][4]
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Mechanism of Action

Bevasiranib functions primarily through the RNA interference (RNAI) pathway to achieve post-
transcriptional gene silencing of VEGF-A.[4][5] Additionally, evidence suggests a secondary,
sequence-independent mechanism involving the activation of Toll-like receptor 3 (TLR3).

RNA Interference (RNAI) Pathway

The canonical mechanism of action for bevasiranib is the specific degradation of VEGF-A
messenger RNA (MRNA) within retinal cells.[6][7][8][9][10] This process can be broken down
into the following key steps:

e Introduction into the Cytoplasm: Following intravitreal injection, bevasiranib enters the
cytoplasm of target cells, such as retinal pigment epithelial (RPE) cells.

e RISC Loading: The double-stranded siRNA molecule is recognized and incorporated into a
multi-protein complex known as the RNA-Induced Silencing Complex (RISC).

o Strand Separation: Within the RISC, the siRNA duplex is unwound, and the passenger
(sense) strand is discarded. The guide (antisense) strand remains associated with the RISC.

o Target Recognition and Cleavage: The guide strand directs the RISC to the target VEGF-A
MRNA through complementary base pairing. The Argonaute-2 protein, a key component of
RISC, then catalyzes the cleavage of the target mMRNA.

e Gene Silencing: The cleaved mRNA is subsequently degraded by cellular machinery,
preventing its translation into the VEGF-A protein. This leads to a reduction in VEGF-A levels
and a decrease in angiogenic signaling.

Extracellular Space
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Bevasiranib's RNAi-mediated silencing of VEGF-A.

Toll-like Receptor 3 (TLR3) Pathway

In addition to its sequence-specific RNAI activity, bevasiranib, as a double-stranded RNA
molecule, has been shown to activate the innate immune receptor TLR3. This activation is
sequence-independent and can contribute to the anti-angiogenic effects of the drug. The
proposed mechanism is as follows:

e TLR3 Recognition: Bevasiranib can bind to TLR3, which is expressed on the surface of
various ocular cells.

» Signal Transduction: This binding initiates a downstream signaling cascade that can lead to
the production of interferons and other inflammatory cytokines.

e Anti-angiogenic Effects: The activation of the TLR3 pathway has been shown to have anti-
angiogenic properties, which may complement the effects of VEGF-A silencing.
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Bevasiranib's alternative anti-angiogenic mechanism via TLR3 activation.

Pharmacokinetics

The pharmacokinetic profile of bevasiranib sodium was primarily investigated through

preclinical studies in rabbits.

Ocular Biodistribution

Following a single intravitreal injection in Dutch-Belted rabbits, bevasiranib was found to
distribute throughout the eye. The highest concentrations were initially observed in the vitreous
humor, with subsequent distribution to the retina, retinal pigment epithelium (RPE), iris, and

sclera.

Table 1: Ocular Biodistribution of [3H]-Bevasiranib in Rabbits
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Ocular Tissue Time to Maximum Concentration (Tmax)
Vitreous Humor Initial high concentration, decreases over time
Retina 24 - 72 hours
RPE 24 - 72 hours
Iris 24 - 72 hours
Sclera (+Choroid) 24 - 72 hours

Data from Dejneka et al., 2008.

Elimination

The elimination of bevasiranib from the eye occurs over several days. Publicly available data
on the systemic absorption, metabolism, and excretion of bevasiranib is limited.

Preclinical Studies

Bevasiranib demonstrated significant anti-angiogenic activity in a range of in vitro and in vivo
preclinical models.

In Vitro Studies

In vitro experiments using various human cell lines demonstrated the ability of bevasiranib to
effectively silence VEGF-A expression.

e Human Cell Lines: Studies in human embryonic kidney (293) cells, HeLa cells, and human
umbilical vein endothelial cells (HUVECSs) showed that an anti-VEGF siRNA (bevasiranib)
significantly decreased hypoxia-induced VEGF expression compared to controls.[2]

» VEGF Isoform Specificity: In HUVECSs, a vector-driven siRNA targeting VEGFises, the most
active isoform in ocular pathologies, effectively suppressed its expression.[2]

In Vivo Studies

Animal models of CNV were crucial in establishing the preclinical proof-of-concept for
bevasiranib.
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» Mouse Model of CNV: In a laser-induced CNV model in mice, sub-retinal co-injection of an
hVEGF-containing adenovirus and an hVEGF siRNA resulted in a significant reduction in
hVEGF levels (P < 0.0013) compared to a control siRNA.[2] Another study showed that an
SsiRNA targeting VEGF1e6s substantially inhibited its expression in mice (P < 0.05).[2]

e Non-Human Primate Model of CNV: A pivotal study in Cynomolgus monkeys with laser-
induced CNV demonstrated the in vivo efficacy and safety of bevasiranib.

Table 2: Efficacy of Bevasiranib in a Non-Human Primate Model of CNV

Reduction in Vascular

Dose Group Reduction in CNV Area

Leakage
70 ug Significant (P < 0.0001) Dose-dependent (P = 0.0007)
150 pg Significant (P < 0.0001) Dose-dependent (P = 0.0007)
350 pg Significant (P < 0.0001) Dose-dependent (P = 0.0007)
Overall >50% reduction vs. control Significant

Data from Tolentino et al., as cited in Garba and Mousa, 2010.[2]

Clinical Studies

Bevasiranib progressed through Phase | and Il clinical trials, showing initial promise, but was
ultimately discontinued during Phase 1.

Phase | and Il Trials

e Phase I: A non-randomized, open-label, dose-escalation study in 15 patients with wet AMD
assessed the tolerability and preliminary efficacy of single intravitreal injections of
bevasiranib at doses of 0.1 mg, 0.33 mg, 1 mg, 1.5 mg, and 3 mg. The detailed results of this
study were not made public.[2]

e Phase Il (C.A.R.E. Study): The "Cand5 Anti-VEGF RNAI Evaluation" was a randomized,
double-masked study in 129 patients with wet AMD, testing three dose levels of bevasiranib.
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The study reported that bevasiranib was safe and well-tolerated, with a dose-related effect
on endpoints including near vision, lesion size, and time to rescue therapy.[1]

Phase lll Trials (COBALT and CARBON)

COBALT Study (NCT00499590): This pivotal Phase lll trial was designed to evaluate the
safety and efficacy of bevasiranib (2.5mg) administered every 8 or 12 weeks as a
maintenance therapy following three initial monthly injections of ranibizumab (Lucentis®),
compared to ranibizumab monotherapy every 4 weeks.[11][12] The primary endpoint was the
proportion of patients losing fewer than 15 letters of visual acuity at week 60.[12] The trial
was terminated in March 2009 after an Independent Data Monitoring Committee determined
it was unlikely to meet its primary endpoint.[5]

CARBON Study: This study was designed to assess three different doses of bevasiranib as
maintenance therapy following initial treatment with ranibizumab.[2]

Preliminary analysis of the COBALT and CARBON studies suggested that over 30% of patients

receiving the combination of bevasiranib and ranibizumab achieved a gain of at least three

more lines of visual acuity compared to those on ranibizumab alone.[2] However, the overall

results were not sufficient to support continuation of the clinical program.

Safety and Tolerability

Across preclinical and clinical studies, bevasiranib was generally reported to be safe and well-

tolerated.

Preclinical: In the non-human primate study, no signs of toxicity, inflammation, or
hemorrhage were observed.[13]

Clinical: The most common adverse events reported in clinical trials were related to the
intravitreal injection procedure, such as conjunctival hemorrhage.[14] No systemic safety
issues were identified in the Phase IIl program.[5]

Experimental Protocols
Ocular Biodistribution in Rabbits

o Animals: Dutch-Belted rabbits.
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o Test Article: 3H-bevasiranib at doses of 0.5 mg/eye or 2.0 mg/eye, and non-radiolabeled
bevasiranib at 2.0 mg/eye.

e Administration: Single intravitreal injection.

o Sample Collection: Rabbits were sacrificed at various time points up to 7 days post-dose.
Ocular tissues (vitreous, iris, retina, RPE, sclera, choroid) were collected.

e Analysis: Radioactivity was measured by liquid scintillation counting. Intact bevasiranib was
quantified using a locked nucleic acid (LNA) noncompetitive hybridization-ligation enzyme-
linked immunosorbent assay.

Laser-Induced CNV in Non-Human Primates

e Animals: Cynomolgus monkeys.
e CNV Induction: Laser rupture of Bruch's membrane.
o Treatment Groups: Intravitreal injection of vehicle or bevasiranib at 70 pg, 150 ug, or 350 ug.

e Monitoring: Weekly ophthalmic examination, color photography, and fluorescein angiography
for 36 days.

o Endpoints: Measurement of CNV area and grading of vascular leakage from fluorescein
angiograms in a masked fashion.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Select Cynomolgus Monkeys

Induce CNV via Laser
(Rupture of Bruch's Membrane)

Randomize into 4 Groups

Vehicle Control Bevasiranib (70 pg) Bevasiranib (150 pg) Bevasiranib (350 pg)

g Single Intravitreal Injection

Weekly Monitoring for 36 Days
(Ophthalmic Exam, Photography, Fluorescein Angiography)

Masked Analysis of
CNV Area and Leakage

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b10858692?utm_src=pdf-body-img
https://www.benchchem.com/product/b10858692?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. biospace.com [biospace.com]

2. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration - PMC
[pmc.ncbi.nlm.nih.gov]

3. Opko Health Initiates Phase 3 Trial of Bevasiranib for the Treatment of AMD :: OPKO
Health, Inc. (OPK) [opko.com]

. researchgate.net [researchgate.net]

. Bevasiranib (Cand5) - Wet AMD Discontinued | amdbook.org [amdbook.org]
. biologydiscussion.com [biologydiscussion.com]

. researchgate.net [researchgate.net]

. RNAi mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]

© 00 ~N oo 0o b

. byjus.com [byjus.com]

10. Frontiers | Key Mechanistic Principles and Considerations Concerning RNA Interference
[frontiersin.org]

11. ClinicalTrials.gov [clinicaltrials.gov]
12. Clinical Trial Spotlight | Retinal Physician [retinalphysician.com]

13. Intravitreal injection of vascular endothelial growth factor small interfering RNA inhibits
growth and leakage in a nonhuman primate, laser-induced model of choroidal
neovascularization - PubMed [pubmed.ncbi.nim.nih.gov]

14. Dose-Related Side Effects of Intravitreal Injections of Humanized Anti-Vascular
Endothelial Growth Factor in Rats: Glial Cell Reactivity and Retinal Ganglion Cell Loss -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Pharmacological Profile of Bevasiranib Sodium: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10858692#pharmacological-profile-of-bevasiranib-
sodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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